molecular formula C21H26ClN5O3 B12743926 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride CAS No. 132764-65-9

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride

Cat. No.: B12743926
CAS No.: 132764-65-9
M. Wt: 431.9 g/mol
InChI Key: UDXYFDHWPFYKJT-UHFFFAOYSA-N
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Description

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the quinazoline core reacts with a piperazine derivative.

    Formation of the Monohydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-
  • 6,7-Dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine
  • 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine

Uniqueness

Compared to similar compounds, 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the piperazine moiety. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

CAS No.

132764-65-9

Molecular Formula

C21H26ClN5O3

Molecular Weight

431.9 g/mol

IUPAC Name

6,7-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C21H25N5O3.ClH/c1-27-17-7-5-4-6-16(17)25-8-10-26(11-9-25)21-23-15-13-19(29-3)18(28-2)12-14(15)20(22)24-21;/h4-7,12-13H,8-11H2,1-3H3,(H2,22,23,24);1H

InChI Key

UDXYFDHWPFYKJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl

Origin of Product

United States

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